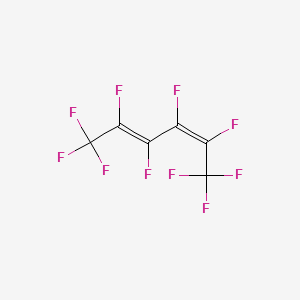

(E,Z)-Perfluoro-2,4-hexadiene

Description

Structure

3D Structure

Properties

CAS No. |

83168-66-5 |

|---|---|

Molecular Formula |

C6F10 |

Molecular Weight |

262.05 g/mol |

IUPAC Name |

(2Z,4E)-1,1,1,2,3,4,5,6,6,6-decafluorohexa-2,4-diene |

InChI |

InChI=1S/C6F10/c7-1(3(9)5(11,12)13)2(8)4(10)6(14,15)16/b3-1-,4-2+ |

InChI Key |

ITEBVUXKIREBFG-HSFFGMMNSA-N |

Isomeric SMILES |

C(=C(/C(F)(F)F)\F)(\C(=C(/C(F)(F)F)\F)\F)/F |

Canonical SMILES |

C(=C(C(F)(F)F)F)(C(=C(C(F)(F)F)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for E,z Perfluoro 2,4 Hexadiene and Analogous Perfluorinated Dienes

Direct Synthetic Routes to Perfluorinated Hexadienes

Direct synthetic routes aim to construct the perfluorinated diene backbone in a straightforward manner. These methods often involve the manipulation of already fluorinated precursors.

A prominent direct route to perfluorinated dienes involves the thermal electrocyclic interconversion of perfluorinated cyclobutenes. acs.orgacs.org This process is a reversible reaction governed by the principles of orbital symmetry. pitt.edu The stereochemistry of the resulting diene is dictated by the conrotatory ring-opening of the cyclobutene (B1205218) precursor. acs.org

Detailed kinetic and thermodynamic analyses have been performed for the thermal interconversions of various perfluorinated diene and cyclobutene systems. acs.orgresearchgate.net For instance, the interconversion of (Z,Z)- and (E,E)-perfluoro-2,4-hexadienes with trans-perfluoro-3,4-dimethylcyclobutene, and (E,Z)-perfluoro-2,4-hexadiene with cis-perfluoro-3,4-dimethylcyclobutene have been extensively studied. researchgate.net Similar studies have been conducted on perfluoro-3,5-octadienes and perfluoro-1,3-pentadiene systems. acs.org

In the electrocyclic reactions of perfluorinated systems, the outcome can often be directed by either kinetic or thermodynamic control. acs.orgresearchgate.netlibretexts.org Kinetic control favors the product that is formed fastest, which is typically the one with the lower activation energy. libretexts.org In contrast, thermodynamic control, usually achieved at higher temperatures where the reactions are reversible, favors the most stable product. libretexts.org

In the isomerization of perfluorinated dienes, it has been observed that (Z,Z)- or (Z)-dienes exhibit a significant kinetic advantage in their cyclization processes compared to their (E,E)- or (E)-counterparts. acs.orgresearchgate.net This difference in reactivity highlights the influence of stereochemistry on the transition state energies of the electrocyclic reactions. The relative thermodynamic stabilities of the linear versus branched perfluorinated compounds also play a crucial role, with branched isomers often being thermodynamically more stable. researchgate.net The interplay between kinetic and thermodynamic factors is also evident in Diels-Alder reactions involving fluorinated acetylenes, where reaction conditions can dictate the formation of either the kinetic or thermodynamic adduct. rsc.org

Table 1: Kinetic vs. Thermodynamic Control in Chemical Reactions

| Control Type | Favored Product | Reaction Conditions | Key Characteristic |

|---|---|---|---|

| Kinetic Control | The product that forms the fastest. libretexts.org | Lower temperatures, irreversible conditions. | Lower activation energy. libretexts.org |

Thermal degradation or thermolysis of larger perfluorinated molecules can also serve as a route to perfluorinated dienes. nih.govnih.gov These high-temperature processes often involve radical mechanisms initiated by the cleavage of C-C or C-F bonds. nih.govnsf.gov The subsequent fragmentation and rearrangement of these radical intermediates can lead to the formation of smaller, unsaturated perfluorinated compounds, including dienes. nsf.gov

Studies on the thermal decomposition of perfluoroalkyl carboxylic acids (PFCAs) have shown that nonselective C-C bond homolysis is a favored initial pathway, leading to carbon-centered radicals. nsf.gov These radicals can then undergo further reactions, such as β-scission or loss of a fluorine radical, to form perfluoroalkenes. nsf.gov While not a targeted synthetic method, understanding these degradation pathways is crucial as they can inadvertently produce perfluorinated dienes. The thermal decomposition temperatures of fluorinated materials like fluorine rubber are generally high, but their dimensional stability can be a concern. mdpi.com

Electrocyclic Interconversions between Perfluorinated Dienes and Cyclobutenes

Indirect Synthetic Strategies for Accessing Fluorinated Diene Scaffolds

Indirect methods involve the introduction of fluorine atoms or the construction of the diene system from non-fluorinated or partially fluorinated precursors.

A powerful indirect strategy for synthesizing fluorinated dienes is the hydrofluorination of unsaturated precursors, such as enynes. rsc.orgrsc.orgnih.govresearchgate.net This method involves the addition of hydrogen fluoride (B91410) across a carbon-carbon triple bond in the presence of a suitable catalyst. rsc.orgrsc.orgnih.govresearchgate.net The use of reagents like pyridinium (B92312) tetrafluoroborate (B81430) has proven effective for the direct conversion of enynoates to fluorinated dienoates with high stereo- and regioselectivity, typically yielding (Z)-configured products. rsc.orgrsc.orgnih.gov

This approach provides a valuable alternative to methods that rely on the coupling of pre-functionalized vinyl fluorides or the elimination from geminal difluorides, which often require less accessible starting materials or involve multiple steps. rsc.org The development of catalytic systems, such as those based on gold(I) or copper, has expanded the scope and efficiency of these hydrofluorination reactions. researchgate.netescholarship.org

The mechanism of hydrofluorination of enynes often proceeds through a vinyl cation intermediate. rsc.orgrsc.orgnih.govresearchgate.net The formation of this intermediate is a key step that dictates the regio- and stereochemical outcome of the reaction. rsc.orgrsc.org The subsequent attack of a fluoride ion on the vinyl cation leads to the formation of the fluorinated diene. rsc.orgrsc.org Mechanistic studies have been conducted to understand the factors influencing the stereochemical outcome and reaction efficiency under different conditions. rsc.orgrsc.orgnih.gov The choice of fluoride source and catalyst plays a critical role in controlling the reaction pathway and selectivity. rsc.orgresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (E,E)-Perfluoro-2,4-hexadiene |

| This compound |

| (Z,Z)-Perfluoro-2,4-hexadiene |

| cis-Perfluoro-3,4-dimethylcyclobutene |

| trans-Perfluoro-3,4-dimethylcyclobutene |

| Perfluoro-1,3-pentadiene |

| Perfluoro-3,5-octadienes |

| Pyridinium tetrafluoroborate |

| Vinyl cation |

| Carbonyl fluoride |

| Tetrafluoromethane |

| Perfluoroalkenes |

| Perfluoroalkyl carboxylic acids (PFCAs) |

Hydrofluorination Reactions of Unsaturated Precursors

Stereo- and Regioselective Control in Hydrofluorination of Enyne Esters

The synthesis of fluorinated dienes via the hydrofluorination of enynes represents a direct and powerful approach. Achieving control over the stereochemistry (the 3D arrangement of atoms) and regiochemistry (the position of atom addition) is paramount.

Recent studies have demonstrated the hydrofluorination of 2-en-4-ynoates using a pyridinium tetrafluoroborate salt, which serves as both the hydrogen and fluoride source. researchgate.netrsc.org This method facilitates the direct conversion of enyne esters into (Z)-configured fluorinated diene products with high levels of stereo- and regioselectivity. researchgate.net The reaction is believed to proceed through a vinyl cation intermediate. rsc.org Investigations into the reaction mechanism have provided insights into how substrate structure and reaction conditions influence the stereochemical results. researchgate.net

For instance, the hydrofluorination of various aryl-substituted enyne esters consistently delivers the (Z)-isomer. researchgate.net Optimization of reaction parameters, such as solvent, temperature, and reagent concentration, is crucial for maximizing yield and selectivity. rsc.org A study initiated with ethyl (Z)-5-phenylpent-2-en-4-ynoate and 2,6-dichloropyridinium tetrafluoroborate in 1,2-dichloroethane (B1671644) at 70°C showed promising results, which were further optimized. rsc.orgrsc.org

Gold(I) catalysis has also been employed for the stereoselective hydrofluorination of electron-deficient alkynes using triethylamine (B128534) trihydrogen fluoride (Et₃N·3HF). acs.org This method yields (Z)-vinyl fluorides with excellent diastereoselectivity (≥97% in most cases), providing access to β-fluoro Michael acceptors which are valuable precursors. acs.org

| Parameter | Conditions Tested | Optimal Condition | Observation |

|---|---|---|---|

| Solvent | Toluene, Chloroform, Chlorobenzene, Trifluorotoluene, 1,2-Dichloroethane | 1,2-Dichloroethane | Solvent choice significantly impacts reaction yield. rsc.org |

| Temperature | Range from 50°C to 80°C | 70°C | Yield improves with temperature up to an optimum before potential side reactions increase. rsc.org |

| Reagent Ratio | 1.0 to 4.0 equivalents of pyridinium salt | 2.0 equivalents | An excess of the hydrofluorinating agent is necessary for efficient conversion. rsc.org |

Carbon-Fluorine (C-F) Bond Activation Approaches in Polyfluorinated Compounds

The activation of the notoriously strong carbon-fluorine bond is a significant challenge in organofluorine chemistry. rsc.org Milder reagents and conditions are increasingly being developed to cleave C-F bonds, particularly in polyfluorinated compounds. researchgate.net Several mechanisms can be operative, including nucleophilic attack, reduction, and oxidative addition across a metal center. researchgate.net

Selective Single C-F Bond Cleavage in Trifluoromethyl-Dienes for Building Block Synthesis

A key strategy for creating valuable difluoro-compounds is the selective activation of a single C-F bond within a trifluoromethyl (CF₃) group. sioc-journal.cn This approach has been successfully applied to trifluoromethyl-alkenes and dienes. sioc-journal.cnresearchgate.net Nickel-catalyzed methods, for example, can achieve the defluorinative coupling of 2-trifluoromethyl-1-alkenes with alkynes to produce 1,1-difluoro-1,4-dienes. acs.org This transformation proceeds through the selective activation of an allylic C(sp³)–F bond. acs.org

Lanthanide-mediated systems have also shown efficacy in the regio- and stereoselective functionalization of trifluoromethylated dienes via a single C-F bond activation, allowing for the synthesis of versatile difluoroalkene building blocks. researchgate.net

Role of Reducing Agents and Additives in C-F Activation

Reducing agents and additives play a critical role in facilitating C-F bond activation. In many transition-metal-catalyzed reactions, a stoichiometric metallic reductant such as manganese (Mn) or zinc (Zn) is used. researchgate.net Strongly reducing organometallic reagents are capable of activating even the highly inert C-F bonds in perfluoroalkanes. researchgate.net

For polyfluorinated arenes and alkenes, reduction can lead to C-F bond activation because these molecules have low-lying lowest unoccupied molecular orbitals (LUMOs) that are antibonding in character. researchgate.net Electron transfer from a potent reductant can populate these orbitals, initiating C-F bond cleavage. researchgate.net Visible light photoredox catalysis has emerged as a powerful tool, where a photocatalyst, upon excitation, becomes a strong reductant capable of single-electron transfer to a fluorinated substrate, generating a radical anion that subsequently expels a fluoride ion. mdpi.com Additives can also be crucial; for instance, fluorophilic boron or silicon compounds can act as "fluoride captors," regenerating the active catalyst from inert metal fluorides that form during the reaction. researchgate.net

Transition Metal-Catalyzed Coupling Reactions for Fluorinated Diene Construction

Transition metal catalysis is a cornerstone for constructing fluorinated dienes, offering pathways with high efficiency and selectivity. Palladium and nickel are among the most versatile metals employed for this purpose.

Palladium-Catalyzed Cross-Coupling for Stereospecific Fluorinated Diene Synthesis

Palladium catalysis provides robust methods for the stereospecific synthesis of fluorinated dienes. The Stille-type cross-coupling of tetrasubstituted gem-difluoroalkenes with vinyl- and allyltin (B8295985) reagents has been developed to produce monofluorinated 1,3- and 1,4-dienes with excellent diastereoselectivity. nih.govresearchgate.net This reaction utilizes a catalytic system of Pd(0) with a dppe ligand. nih.gov

Similarly, the Hiyama cross-coupling of gem-difluoroalkenes with organosilicon reagents is an attractive method due to the stability and low toxicity of the silicon reagents. nih.gov This Pd(0)-catalyzed reaction allows for the introduction of a wide array of functional groups. nih.gov Furthermore, Pd-catalyzed ring-opening cross-coupling of gem-difluorinated cyclopropanes with gem-diborylalkanes offers a novel route to gem-diboryl-substituted fluorinated alkenes with high Z-stereoselectivity. rsc.org This reaction proceeds via a 2-fluorinated Pd π-allyl complex intermediate. rsc.org

| Reaction Type | Substrates | Catalyst/Ligand | Product Type | Selectivity | Reference |

|---|---|---|---|---|---|

| Stille Coupling | gem-Difluoroalkenes + Vinyltin reagents | Pd(0) / dppe | Monofluorinated 1,3-dienes | Excellent diastereoselectivity | nih.govresearchgate.net |

| Hiyama Coupling | gem-Difluoroalkenes + Organosiloxanes | Pd(0) | (E)-Monofluoroalkenes | High diastereoselectivity | nih.gov |

| Ring-Opening Coupling | gem-Difluorocyclopropanes + gem-Diborylalkanes | Pd(0) / Various Ligands | gem-Diboryl fluorinated alkenes | High Z-stereoselectivity | rsc.org |

Nickel-Catalyzed Reductive Coupling Strategies for Substituted Dienes

Nickel-catalyzed reductive coupling has become a powerful strategy for synthesizing highly substituted dienes, valued for its high atom and step economy. nih.govrsc.org This approach avoids the pre-formation of organometallic reagents by coupling two electrophiles in the presence of a metal catalyst and a reductant. researchgate.net

One notable application is the reductive coupling of two unsymmetrical internal alkynes, which can overcome challenges in controlling homo- vs. cross-coupling and stereo- and regioselectivity to yield pentasubstituted 1,3-dienes. nih.govrsc.org Another strategy involves the cross-coupling of vinyl bromides, catalyzed by a nickel complex in the presence of a zinc reductant, to afford tetra- and pentasubstituted 1,3-dienes that are otherwise difficult to access. researchgate.net

Furthermore, nickel catalysis enables the three-component coupling of trifluoromethyl alkenes, internal alkynes, and organoboronic acids. acs.org This method provides a highly selective route to gem-difluorinated 1,4-dienes under mild conditions, proceeding through a proposed oxidative cyclization and β-fluorine elimination pathway. acs.org

Olefination Reactions for Introducing Fluorinated Alkene Moieties

The construction of fluorinated dienes, including perfluoro-2,4-hexadiene isomers, relies on robust synthetic methods capable of forming carbon-carbon double bonds with high stereo- and regioselectivity. Olefination reactions are a cornerstone of this effort, providing pathways to introduce fluorinated alkene and vinyl fluoride motifs. While traditional methods like the Wittig reaction can be used, they often generate stoichiometric byproducts such as phosphine (B1218219) oxide, posing challenges from a green chemistry perspective. wikipedia.orgorganic-chemistry.org Consequently, modern variants with improved efficiency and selectivity, such as the Horner-Wadsworth-Emmons (HWE) and Julia-Kocienski olefinations, have become indispensable tools. wikipedia.orgrsc.orgnih.gov

The Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate-stabilized carbanions, is particularly effective for producing (E)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org Its application in synthesizing fluoro-containing compounds is significant, as it allows for the creation of fluorinated vinylphosphonates and other biologically relevant molecules under mild conditions. rsc.org

The Julia-Kocienski olefination has emerged as a powerful strategy for the modular synthesis of regiospecifically fluorinated dienes. nih.govcuny.eduidexlab.com This method involves the reaction of a fluorinated sulfone with a carbonyl compound. cas.cn For instance, the synthesis of fluorinated dienamides with defined stereochemistry has been achieved through sequential Julia-Kocienski olefinations. nih.govcuny.edu In one such modular approach, a Z-α-fluorovinyl Weinreb amide unit was assembled via the highly Z-selective condensation of a Julia-Kocienski reagent (2-(benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide) with a bifunctional aldehyde. nih.gov The reaction conditions for this key step are detailed in the table below. The resulting product can then undergo further transformations to introduce a second olefinic bond, yielding a conjugated dienamide. nih.gov Although these olefinations can be Z-selective, subsequent isomerization using catalytic iodine can produce the corresponding (2Z,4E)-dienamides. nih.gov

Table 1. Synthesis of a Z-Fluoromethyleno-Weinreb Amide via Julia-Kocienski Olefination nih.gov

| Entry | Molar Ratio (Sulfone:Aldehyde:Base) | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | 1.1 : 1.0 : 2.2 | LHMDS | -78 °C | 42 |

| 2 | 1.0 : 1.0 : 2.0 | LHMDS | -78 °C | 51 |

| 3 | 1.0 : 1.2 : 2.2 | LHMDS | -78 °C | 76 |

Advancements in Synthetic Protocols and Green Chemistry Considerations

Recent progress in the synthesis of perfluorinated and polyfluorinated dienes has been driven by the development of novel transition-metal-catalyzed reactions that offer improved efficiency, selectivity, and functional group tolerance under milder conditions. acs.orgresearchgate.net These advancements align with the principles of green chemistry, which prioritize atom economy, reduced waste, and the use of catalytic over stoichiometric reagents. royalsocietypublishing.orgacs.org

A significant area of development is the use of nickel and rhodium catalysts for cross-coupling and defluorinative functionalization reactions. For example, a nickel-catalyzed three-component coupling of trifluoromethyl alkenes, internal alkynes, and organoboronic acids provides an efficient and highly selective route to structurally diverse gem-difluorinated 1,4-dienes. acs.orgresearchgate.net This protocol operates under mild conditions and proceeds via a proposed C-F bond activation pathway. acs.org Similarly, nickel-catalyzed defluorinative cross-coupling of gem-difluoroalkenes with alkenyl electrophiles has been developed to generate monofluoro 1,3-dienes with excellent stereoselectivity. rsc.org

Rhodium catalysis has enabled the regio-switchable synthesis of various fluorinated dienes from gem-difluorinated cyclopropanes and allylboronates. nih.govrsc.orgrsc.org By carefully selecting the rhodium precursor and phosphine ligand, chemists can control the regioselectivity to produce fluorinated 1,4-dienes or 1,5-dienes. nih.govrsc.org This method showcases high efficiency and the ability to generate molecular diversity from common precursors. nih.gov The table below summarizes the optimized conditions for the synthesis of fluorinated 1,4-dienes using this methodology. nih.govrsc.org

Table 2. Rhodium-Catalyzed Selective Synthesis of Fluorinated 1,4-Dienes nih.govrsc.org

| Catalyst | Ligand | Solvent | Additive | Temperature | Time | Selectivity |

|---|---|---|---|---|---|---|

| [Rh(C₂H₄)₂Cl]₂ | (4-ClC₆H₄)₃P | 1,4-Dioxane | H₂O | 80 °C | 24 h | Internal (1,4-diene) |

From a green chemistry standpoint, these catalytic methods are superior to classical stoichiometric reactions. royalsocietypublishing.org They reduce the generation of chemical waste and often proceed under more energy-efficient conditions. acs.orgrsc.org Further advancements include the development of palladium-catalyzed stereoselective C-F bond activation to access difluorinated 1,3-dienes and the hydrofluorination of enynoates, which provides a direct route to fluorinated dienoates and avoids the need for pre-functionalized starting materials. rsc.orgacs.org The continuous development of such catalytic systems is crucial for the sustainable synthesis of complex fluorinated molecules. acs.org

Theoretical and Computational Investigations of Perfluoro 2,4 Hexadiene Chemistry

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its geometry, stability, and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying relatively large molecules. nih.gov DFT calculations can be employed to determine the optimized molecular geometry of (E,Z)-Perfluoro-2,4-hexadiene, predicting key bond lengths, bond angles, and dihedral angles.

Beyond geometry, DFT is used to calculate a range of electronic properties that provide insight into the molecule's reactivity. researchgate.netmdpi.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's electronic stability and the energy required for electronic excitation. mdpi.com Other calculated properties, such as ionization potential, electron affinity, electronegativity, and chemical hardness, help to build a comprehensive picture of the molecule's electronic character. mdpi.com For perfluorinated dienes, the strong electron-withdrawing nature of fluorine atoms is expected to significantly lower the HOMO and LUMO energy levels compared to their hydrocarbon counterparts.

Table 1: Illustrative Electronic Properties of a Perfluorinated Diene Calculated by DFT This table presents typical data obtained from DFT calculations and should be considered illustrative for a molecule like this compound.

| Property | Calculated Value | Unit | Significance |

| HOMO Energy | -8.50 | eV | Energy of the highest energy electrons; relates to ionization potential. |

| LUMO Energy | -1.25 | eV | Energy of the lowest energy empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 7.25 | eV | Indicates chemical stability and resistance to electronic excitation. |

| Ionization Potential | 8.50 | eV | Energy required to remove an electron. |

| Electron Affinity | 1.25 | eV | Energy released upon adding an electron. |

| Dipole Moment | 1.5 | Debye | Measures the overall polarity of the molecule. |

Ab Initio Methods for High-Level Electronic Structure Analysis

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy than DFT for certain properties, particularly those involving electron correlation. chemrxiv.org While computationally more demanding, ab initio calculations can provide benchmark data for bonding, charge distribution, and reaction energetics. nih.gov For a molecule with numerous fluorine atoms like this compound, these methods can accurately capture the complex electronic interactions, including the effects of fluorine's high electronegativity on the conjugated π-system. chemrxiv.org

Mechanistic Elucidation and Transition State Analysis

Computational chemistry is a key tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways and the identification of transient species like transition states. nih.govsmu.edumontclair.edu

The stereochemistry of reactions involving dienes is crucial, and computational methods can predict and explain why certain stereoisomers are favored. nih.gov For addition reactions to this compound, theoretical calculations can model the approach of a reactant to the diene. By locating the transition states for different modes of addition (e.g., 1,2- vs. 1,4-addition) and for attacks leading to different stereoisomers, their relative energies can be compared. libretexts.org

The presence of halogen atoms can significantly influence the stereochemical course of a reaction. nih.gov Computational studies on related systems have shown that halogen atoms can stabilize charged intermediates, thereby directing the nucleophilic or electrophilic attack to a specific face of the molecule. nih.gov By analyzing the electronic structure of the intermediates and transition states in reactions of this compound, the origins of stereoselectivity can be rationalized, whether they arise from steric hindrance or electronic effects like hyperconjugation. nih.govrsc.org

A primary goal of mechanistic studies is to determine the activation energy (Ea) or Gibbs free energy of activation (ΔG‡), which is the energy barrier that must be overcome for a reaction to occur. nih.gov Computational methods excel at locating the transition state structure—the highest energy point along a reaction coordinate. youtube.com Once the transition state and the reactants are optimized, their energy difference provides the activation barrier. researchgate.net

For a reaction such as a Diels-Alder cycloaddition, where this compound would act as the diene component, DFT calculations can be used to model the concerted formation of the two new sigma bonds. youtube.com The calculations can determine the activation barriers for different possible pathways, such as the endo and exo approaches of the dienophile. nih.gov Comparing these barriers reveals the kinetically favored product, as the pathway with the lower activation energy will proceed faster. libretexts.org

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound This table provides a hypothetical comparison of activation energies for competing reaction pathways, demonstrating how computational results are used to predict reaction outcomes.

| Reaction Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Kinetic Outcome |

|---|---|---|

| 1,2-Addition | 25.5 | Less favored |

| 1,4-Addition | 22.1 | More favored |

| Diels-Alder (endo pathway) | 28.3 | Favored cycloaddition pathway |

Conformational Analysis and Molecular Stability

The flexibility of molecules allows them to exist in various spatial arrangements, or conformations. Perfluorinated molecules often exhibit unique conformational preferences compared to their hydrocarbon analogs. nih.govnih.gov

Computational analysis is essential for exploring the conformational landscape of this compound. The molecule has rotational freedom around the central C2-C3 single bond, leading to different conformers such as the s-trans and s-cis forms. Studies on perfluoroalkanes have shown that they often adopt helical conformations to maximize the separation between the highly electronegative fluorine atoms and minimize electrostatic repulsion. nih.goviaea.org This contrasts with hydrocarbons, which typically favor a planar, zig-zag arrangement.

By systematically rotating the dihedral angles and calculating the energy at each step, a potential energy surface can be generated. This allows for the identification of stable conformers (energy minima) and the energy barriers for rotation between them (transition states). The relative energies of the conformers determine their population at a given temperature. For a perfluorinated diene, it is likely that non-planar, gauche, or helical arrangements of the carbon backbone are significantly more stable than for a non-fluorinated diene. nih.gov

Table 3: Illustrative Relative Stabilities of this compound Conformers This table shows a hypothetical energy profile for different conformers, illustrating how computational chemistry can predict molecular shape and stability.

| Conformer | Dihedral Angle (F-C1-C2-C3) | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|

| s-trans (planar) | 180° | 2.5 | Unstable |

| s-cis (planar) | 0° | 4.0 | Highly Unstable |

| gauche-1 (non-planar) | 65° | 0.0 | Most Stable |

Vibrational Spectroscopy and NMR Spectral Interpretation via Computational Methods

Theoretical and computational chemistry offers powerful tools for the interpretation of experimental vibrational and nuclear magnetic resonance (NMR) spectra. By modeling the molecular structure and electronic properties of compounds, it is possible to calculate vibrational frequencies and NMR chemical shifts. These calculated values, when compared with experimental data, can provide a detailed understanding of the molecular structure, bonding, and dynamics.

However, a comprehensive search of the current scientific literature reveals a notable absence of specific computational studies focused on the vibrational and NMR spectroscopy of This compound . While computational methods are extensively used for the analysis of various organic and fluorinated compounds, dedicated theoretical investigations into the spectral characteristics of this particular isomer appear to be unavailable in published research.

General computational approaches, such as Density Functional Theory (DFT) and ab initio methods, are well-established for predicting spectroscopic parameters. For vibrational spectroscopy, these methods can calculate the harmonic and anharmonic frequencies corresponding to the fundamental vibrational modes of a molecule. These calculations would typically involve geometry optimization of the this compound isomer followed by a frequency calculation. The resulting computed spectrum, including infrared (IR) intensities and Raman activities, would aid in the assignment of experimental spectral bands to specific molecular motions, such as C=C and C-F stretching, and various bending modes.

Similarly, for NMR spectroscopy, computational methods like the Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate the ¹⁹F and ¹³C NMR chemical shifts. Such calculations are highly sensitive to the molecular geometry and the electronic environment of each nucleus. Theoretical predictions of the NMR spectrum for this compound would be invaluable for assigning the signals observed in experimental spectra to the specific fluorine and carbon atoms within the molecule, and for understanding the electronic effects of the trifluoromethyl and fluorine substituents on the conjugated diene system.

Despite the potential of these computational techniques, the specific application to this compound, including detailed research findings and data tables of calculated frequencies and chemical shifts, is not present in the currently accessible body of scientific literature. Future computational studies would be beneficial to fill this knowledge gap and provide a deeper, molecule-specific understanding of the spectroscopic properties of this compound.

Applications of E,z Perfluoro 2,4 Hexadiene in Advanced Organic Synthesis and Materials Science Research

Role as Building Blocks in Complex Fluorinated Organic Synthesis

The distinct electronic properties of (E,Z)-Perfluoro-2,4-hexadiene make it a valuable synthon for introducing fluorinated moieties into complex molecular architectures. Its conjugated diene system is primed for a variety of cycloaddition and transformation reactions, enabling the construction of intricate carbo- and heterocyclic frameworks.

Synthesis of Fluorinated Carbo- and Heterocyclic Compounds

The electron-withdrawing nature of the fluorine atoms makes perfluorinated dienes excellent partners in cycloaddition reactions. While specific studies detailing the cycloaddition reactions of this compound are not extensively documented in the reviewed literature, the reactivity of closely related analogues provides significant insight. For instance, non-fluorinated (E,E)- and (E,Z)-hexa-2,4-dienes have been shown to participate in [2+2]-cycloadditions.

In a notable example, (E,Z)-hexa-2,4-diene reacts with bis(trifluoromethyl)sulfene, an electron-deficient dienophile generated in situ. This reaction proceeds via a [2+2]-cycloaddition pathway to form a four-membered thietane-S,S-dioxide ring. The stereochemistry of the starting diene plays a crucial role in the outcome of the reaction; the use of the (E,Z)-diene leads to the cis-isomer of the heterocyclic product as the major component, with a cis:trans ratio of 82:18. This demonstrates the potential of such dienes to serve as stereospecific building blocks for complex heterocyclic systems. Polyfluoroalkyl thiocarbonyl compounds are recognized as excellent dienophiles, and their [4+2]-cycloaddition reactions with 1,3-dienes are a primary method for synthesizing fluorine-containing thiopyrans.

Table 1: Stereoselectivity in the [2+2]-Cycloaddition of Hexa-2,4-dienes

| Diene Isomer | Major Product Isomer | Product Ratio (cis:trans) | Reference |

|---|---|---|---|

| (E,Z)-Hexa-2,4-diene | cis | 82:18 |

Precursors for Polyunsaturated Compounds and Acetylenes

A review of the available scientific literature did not yield specific examples of this compound being utilized as a direct precursor for the synthesis of more highly unsaturated polyunsaturated compounds or acetylenes. Such transformations would likely involve dehydrofluorination or other elimination reactions, but specific methodologies using this substrate have not been detailed in the reviewed sources.

Monomeric Units in the Development of Novel Fluoropolymers and Materials

Fluoropolymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy. The incorporation of perfluorinated dienes like this compound into polymer chains offers a pathway to new materials with tailored properties for specialized applications.

Homopolymerization and Copolymerization Studies of Perfluorinated Dienes

Research into the polymerization of perfluorohexadienes has been challenging. Preliminary studies on perfluoro-1,5-hexadiene, an isomer of the 2,4-diene, have been conducted. These early investigations successfully produced polymers from the perfluorodiene monomer through the application of high pressure.

However, the resulting homopolymers presented significant material challenges. They were often found to be insoluble and somewhat brittle. Researchers hypothesized that these properties could be the result of crosslinking reactions occurring during the polymerization process, possibly initiated by trace impurities in the monomer. This suggests that achieving useful, thermally stable, and processable homopolymers from perfluorohexadienes requires stringent purification of the monomer to prevent undesirable side reactions.

Table 2: Observations from Preliminary Polymerization of Perfluoro-1,5-hexadiene

| Polymerization Method | Resulting Polymer | Observed Properties | Postulated Cause | Reference |

|---|

Design and Synthesis of Specialty Polymers with Tuned Properties through Perfluorinated Diene Incorporation

The incorporation of highly fluorinated monomers is a key strategy for designing specialty polymers with precisely tuned characteristics. The presence of fluorine atoms in a polymer backbone drastically alters its physical and chemical properties, leading to materials with low surface energies, low dielectric constants, chemical resistance, and thermal stability.

By incorporating a monomer like perfluoro-2,4-hexadiene, chemists can manipulate the final properties of a polymer. For example, the insolubility and brittleness observed in the homopolymer of perfluoro-1,5-hexadiene are direct consequences of its perfluorinated structure. While these specific properties might be undesirable for some applications, they illustrate the powerful influence of the monomer structure on the final material. Through controlled copolymerization with other fluorinated or non-fluorinated monomers, it is possible to balance these properties, potentially creating materials that retain the high stability of fluoropolymers while having improved flexibility and processability.

Exploration of Polymeric Materials for Gas Separation and Coatings

The unique properties of fluoropolymers make them excellent candidates for high-performance applications such as protective coatings and gas separation membranes.

Coatings: Copolymers derived from fluorinated dienes are valuable for creating durable and flexible protective coatings. These coatings can be applied to surfaces that are exposed to harsh environmental conditions and corrosive substances like oils, fuels, and strong chemical reagents. Fluoropolymers tend to migrate to the surface of a coating, creating a low-energy surface that is resistant to moisture, oil, dirt, and chemicals.

Gas Separation: Amorphous perfluorinated polymers are a promising class of materials for membrane-based gas separation. These materials often exhibit high gas permeability due to frustrated polymer chain packing, which creates significant free volume. While polymers based specifically on this compound have not been extensively reported for this application, related amorphous perfluoropolymers, such as those made from perfluorodioxolanes, have shown superior gas separation performance compared to commercial materials for several important gas pairs, including H₂/CH₄ and N₂/CH₄. The development of novel copolymers using perfluorinated dienes could lead to new membrane materials with an advantageous balance of permeability and selectivity for industrial gas separation processes.

Intermediates in the Research and Development of Fine Chemicals and Agrochemicals (General Relevance of Fluorinated Dienes)

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made fluorinated compounds highly valuable in the development of specialized materials, pharmaceuticals, and agrochemicals. Fluorinated dienes, in particular, serve as versatile building blocks in organic synthesis, offering pathways to a wide array of complex and often novel chemical structures.

The strategic incorporation of fluorine can lead to enhanced thermal and oxidative stability, increased lipophilicity, and altered electronic properties of a molecule. In the context of agrochemicals, these modifications can result in compounds with improved efficacy, better metabolic stability, and enhanced bioavailability.

Although specific research detailing the use of This compound as an intermediate in the synthesis of fine chemicals and agrochemicals is not found in the reviewed literature, the general reactivity of perfluorinated dienes makes them attractive candidates for such applications. Their electron-deficient nature, a result of the high electronegativity of fluorine atoms, governs their reactivity, particularly in cycloaddition reactions.

One of the most powerful applications of dienes in organic synthesis is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. beilstein-journals.orglibretexts.org Fluorinated dienes can participate in these reactions, providing access to highly functionalized and fluorinated cyclic systems. beilstein-journals.orgproquest.com These cyclic scaffolds are common motifs in a variety of biologically active molecules, including many commercialized pesticides. The presence of fluorine in the diene can influence the stereoselectivity and regioselectivity of the cycloaddition, offering a route to specific isomers that might be difficult to synthesize through other methods. nih.govnih.gov

Furthermore, fluorinated dienes can be utilized in the synthesis of heterocyclic compounds, which are a cornerstone of modern agrochemical research. nih.gove-bookshelf.de A significant portion of commercialized pesticides contains at least one heterocyclic ring. nih.gov Reactions such as [3+2] and [4+2] cycloadditions with appropriate dienophiles or dipolarophiles can yield a variety of fluorinated heterocycles containing nitrogen, oxygen, or sulfur. nih.gov

The general synthetic utility of fluorinated dienes as intermediates is summarized in the following table:

| Reaction Type | Reactant Class | Product Class | Potential Application in Fine Chemicals & Agrochemicals |

| [4+2] Cycloaddition (Diels-Alder) | Alkenes, Alkynes | Fluorinated Cyclohexenes and related six-membered rings | Synthesis of complex carbocyclic cores for insecticides, herbicides, and fungicides. |

| [3+2] Cycloaddition | 1,3-Dipoles | Fluorinated five-membered heterocycles (e.g., pyrazoles, isoxazoles) | Building blocks for a wide range of biologically active compounds. |

| Other Pericyclic Reactions | Various | Diverse fluorinated cyclic and polycyclic systems | Access to novel molecular scaffolds for screening and development. |

| Nucleophilic Addition/Substitution | Nucleophiles | Functionalized fluorinated olefins | Further elaboration into more complex target molecules. |

While the direct application of This compound remains an area for potential future research, the established importance of fluorinated building blocks in the agrochemical and fine chemical industries underscores the potential value of this and other perfluorinated dienes. beilstein-journals.orgnih.gov The development of new and efficient methods for the incorporation of fluorine into complex organic molecules is a continuous effort, and versatile intermediates like fluorinated dienes are key to these advancements.

Q & A

Basic Question: What are the key challenges in synthesizing (E,Z)-Perfluoro-2,4-hexadiene with high stereochemical purity, and how can these be addressed methodologically?

The synthesis of this compound requires precise control over regioselectivity and stereochemistry due to the thermodynamic instability of the (E,Z) isomer compared to other configurations like (E,E) or (Z,Z) . A common approach involves using transition-metal-catalyzed cross-coupling reactions under inert conditions to minimize isomerization. For example, palladium-catalyzed coupling of perfluorinated alkenes with halogenated precursors can yield the desired isomer, but requires low temperatures (-20°C to 0°C) and anhydrous solvents to suppress side reactions . Post-synthesis purification via fractional distillation or preparative gas chromatography (GC) with polar stationary phases (e.g., Carbowax) is critical to isolate the (E,Z) isomer .

Advanced Question: How do computational methods such as density functional theory (DFT) aid in predicting the reactivity of this compound in electrocyclic reactions?

DFT calculations (e.g., B3LYP/6-31G*) are instrumental in modeling the conrotatory or disrotatory pathways of electrocyclic reactions involving this compound. These simulations predict activation energies and transition-state geometries, revealing that the (E,Z) isomer undergoes conrotatory ring-opening to form cis-cyclobutene derivatives, as observed experimentally in analogous systems . Researchers should validate computational results with experimental kinetics (e.g., UV-Vis monitoring of reaction progress) and isotopic labeling to confirm stereochemical outcomes .

Basic Question: What spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) is essential for confirming stereochemistry and purity. The ¹⁹F NMR chemical shifts for the (E,Z) isomer typically show distinct splitting patterns due to vicinal coupling (³J~F-F~ ≈ 15–20 Hz) between adjacent fluorinated carbons . Infrared (IR) spectroscopy can identify C-F stretching vibrations (1000–1300 cm⁻¹), while mass spectrometry (EI-MS) confirms molecular weight and fragmentation patterns. For advanced analysis, X-ray crystallography of derivatives (e.g., inclusion complexes) provides unambiguous stereochemical assignment .

Advanced Question: How can researchers resolve contradictions in environmental persistence data for this compound across different studies?

Discrepancies in environmental half-life estimates often arise from variations in experimental conditions (e.g., pH, UV exposure, microbial activity). A robust approach involves:

Controlled comparative studies : Replicate experiments under standardized OECD 301B (biodegradation) and EPA 1613 (photolysis) protocols .

Statistical meta-analysis : Pool data from multiple studies to identify outliers and confounding variables (e.g., matrix effects in soil vs. water).

Isotopic tracing : Use ¹⁴C-labeled analogs to track degradation pathways and quantify mineralization rates .

Contradictory results should be contextualized with environmental parameters (e.g., temperature, organic carbon content) to refine predictive models .

Basic Question: What are the stability considerations for storing this compound, and how can degradation be minimized?

This compound is prone to thermal and photochemical degradation. Storage recommendations include:

- Temperature : -20°C in amber glass vials to prevent light-induced isomerization.

- Atmosphere : Argon or nitrogen headspace to inhibit oxidation.

- Stabilizers : Addition of radical inhibitors (e.g., 0.1% BHT) in non-polar solvents like perfluorohexane .

Regular stability testing via GC-MS every 3–6 months is advised to monitor purity .

Advanced Question: How can researchers design experiments to investigate the role of this compound in chain-transfer reactions during polymerization?

To study chain-transfer behavior:

Kinetic analysis : Use pulsed-laser polymerization (PLP) with varying concentrations of this compound to determine chain-transfer constants (Ctr) via the Mayo equation .

End-group analysis : Employ MALDI-TOF MS to identify terminal fluorinated groups in polymer chains.

Computational docking : Model interactions between the diene and propagating radicals (e.g., acrylate monomers) using molecular dynamics simulations to predict reactivity trends .

Controlled experiments should compare (E,Z) with other isomers to isolate stereochemical effects .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Key safety measures include:

- Ventilation : Use fume hoods with HEPA filters to avoid inhalation of volatile degradation products (e.g., perfluorinated carboxylic acids).

- Personal protective equipment (PPE) : Chemically resistant gloves (e.g., Viton) and full-face shields.

- Waste disposal : Neutralize residues with alkaline hydrolysis (1M KOH in ethanol) before disposal as hazardous fluorinated waste .

Advanced Question: What methodologies enable the detection of trace-level this compound in environmental matrices?

Ultra-trace analysis requires:

- Sample preparation : Solid-phase extraction (SPE) using activated carbon cartridges to concentrate analytes from water or soil .

- Analytical instrumentation : GC coupled with negative chemical ionization mass spectrometry (GC-NCI-MS) for enhanced sensitivity to fluorinated compounds (detection limit ~0.1 pg/L) .

- Isotope dilution : Use ¹³C-labeled internal standards to correct for matrix effects and ionization efficiency .

Basic Question: How does the steric and electronic configuration of this compound influence its reactivity compared to non-fluorinated analogs?

The electron-withdrawing nature of fluorine atoms increases the diene’s electrophilicity, lowering the LUMO energy and enhancing susceptibility to nucleophilic attack. Steric hindrance from fluorinated substituents also restricts rotational freedom, favoring suprafacial interactions in cycloadditions. Comparative studies with non-fluorinated 2,4-hexadiene (e.g., kinetic isotope effect measurements) quantify these differences .

Advanced Question: How can machine learning models improve the prediction of this compound’s environmental fate and toxicity?

Neural networks trained on datasets from the EPA’s CompTox Chemistry Dashboard and experimental persistence-toxicity correlations can predict bioaccumulation factors (BCF) and ecotoxicity endpoints (e.g., LC50 for aquatic organisms). Feature selection should prioritize molecular descriptors like logP, polar surface area, and fluorine count . Model validation requires cross-referencing with high-throughput screening (HTS) assays for endocrine disruption potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.